molecular formula C12H9FN2O2S B4894783 N-[5-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

N-[5-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

Katalognummer B4894783
Molekulargewicht: 264.28 g/mol
InChI-Schlüssel: QBTWANXVVFDKRJ-UXBLZVDNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide, commonly known as FFA4 agonist, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. This compound belongs to the thiazolidinone family and has been extensively studied for its pharmacological properties.

Wirkmechanismus

FFA4 agonist exerts its pharmacological effects by binding to and activating the free fatty acid receptor 4 (FFA4), which is expressed in various tissues, including adipose tissue, liver, and immune cells. Activation of FFA4 leads to the activation of several downstream signaling pathways, including the Gαq/11-PLC-IP3-DAG pathway, the Gαs-cAMP-PKA pathway, and the β-arrestin pathway. These signaling pathways mediate the various pharmacological effects of FFA4 agonist.
Biochemical and Physiological Effects:
FFA4 agonist has been shown to have several biochemical and physiological effects. In animal models, FFA4 agonist has been shown to improve glucose homeostasis by increasing insulin secretion and improving insulin sensitivity. FFA4 agonist has also been shown to reduce body weight and adiposity by increasing energy expenditure and reducing food intake. Additionally, FFA4 agonist has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of FFA4 agonist is its specificity for FFA4, which allows for the selective activation of this receptor without affecting other receptors. This specificity also allows for the identification of the downstream signaling pathways that mediate the pharmacological effects of FFA4 agonist. However, one limitation of FFA4 agonist is its limited solubility, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research on FFA4 agonist. One direction is the development of more potent and selective FFA4 agonists that can be used in vivo. Another direction is the investigation of the long-term effects of FFA4 agonist on glucose homeostasis, body weight, and inflammation. Additionally, the role of FFA4 agonist in other diseases, such as cancer and neurodegenerative diseases, should be investigated. Finally, the development of FFA4 antagonists may also be useful for the treatment of certain diseases.

Synthesemethoden

The synthesis of FFA4 agonist involves the reaction of 2-fluorobenzaldehyde with thiosemicarbazide followed by the reaction of the resulting product with acetic anhydride. The final product is obtained by the reaction of the intermediate compound with acetic acid. The overall yield of the synthesis is around 50%.

Wissenschaftliche Forschungsanwendungen

FFA4 agonist has been extensively studied for its potential therapeutic applications in various diseases, including type 2 diabetes, obesity, and inflammation. Several studies have reported that FFA4 agonist can improve glucose homeostasis, reduce body weight, and alleviate inflammation. Additionally, FFA4 agonist has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Eigenschaften

IUPAC Name

N-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2S/c1-7(16)14-12-15-11(17)10(18-12)6-8-4-2-3-5-9(8)13/h2-6H,1H3,(H,14,15,16,17)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTWANXVVFDKRJ-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)C(=CC2=CC=CC=C2F)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C\C2=CC=CC=C2F)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.